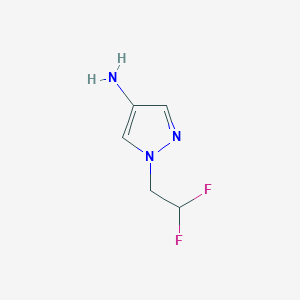

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAYRTOWGOVCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006333-08-9 | |

| Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2,2 Difluoroethyl 1h Pyrazol 4 Amine and Its Structural Analogs

Strategic Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is the foundational step in the synthesis of the target compound. Modern organic synthesis offers a diverse toolkit for forming this five-membered heterocycle, with primary methods including cyclocondensation, [3+2] cycloaddition, and multicomponent reactions. Each approach provides distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic component. researchgate.netnih.gov This approach, famously known as the Knorr pyrazole synthesis, is versatile and accommodates a wide variety of starting materials. nih.gov

The 1,3-difunctional systems typically used include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and acetylenic ketones. researchgate.netnih.gov The reaction of a 1,3-diketone with hydrazine or its substituted derivatives is a straightforward and rapid pathway to polysubstituted pyrazoles. researchgate.netnih.gov The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this methodology, especially when using unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen atom of the hydrazine. nih.gov For instance, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines can produce a mixture of isomers, although good regioselectivity can sometimes be achieved under specific conditions, such as using an acidic medium in N,N-dimethylacetamide. researchgate.net

| Precursor System | Hydrazine Derivative | Typical Conditions | Outcome/Key Feature |

| 1,3-Diketones | Hydrazine Hydrate / Arylhydrazines | Acidic or basic catalysis, various solvents (e.g., EtOH) | Classic, robust method; potential for regioisomeric mixtures. researchgate.netnih.gov |

| α,β-Unsaturated Ketones | Substituted Hydrazines | Reflux in solvent (e.g., Ethanol) | Forms pyrazoline intermediate which may require subsequent oxidation. researchgate.net |

| Acetylenic Ketones | Hydrazine Derivatives | Various | Direct route to pyrazoles without the need for an oxidation step. researchgate.net |

| β-Enaminones | Hydrazine | Various | Versatile precursors that can offer improved regiocontrol. nih.gov |

[3+2] Cycloaddition Reactions in Pyrazole Formation

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly convergent strategy for constructing the pyrazole nucleus. researchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form the five-membered ring in a single step.

Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrile imines. The reaction of diazoalkanes with alkynes is a classic example, providing direct access to a wide range of pyrazole derivatives. chemrxiv.org Similarly, nitrile imines, often generated in situ from hydrazonoyl halides, undergo efficient cycloaddition with both alkenes and alkynes to produce pyrazolines and pyrazoles, respectively. chemrxiv.org

This methodology is particularly valuable for synthesizing fluorinated pyrazoles. For example, difluoroacetohydrazonoyl bromides have been developed as novel building blocks that undergo regioselective [3+2] cycloaddition with ynones, alkynoates, and ynamides under mild conditions to afford difluoromethyl-substituted pyrazoles in good to excellent yields. conicet.gov.ar This highlights the potential of cycloaddition strategies to incorporate fluorinated motifs directly during the ring-formation step. conicet.gov.ar More advanced methods include copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, which provide polysubstituted pyrazoles with good regioselectivity. nih.gov

| 1,3-Dipole | Dipolarophile | Typical Conditions | Outcome/Key Feature |

| Diazo Compounds (e.g., Diazoacetonitrile) | Alkynes, Nitroolefins | Transition-metal-free or catalyzed | Direct access to pyrazoles; good regioselectivity. chemrxiv.org |

| Nitrile Imines (from Hydrazonoyl Halides) | Alkenes, Vinylsulfonium salts | Base-mediated, mild conditions | Forms pyrazolines from alkenes, pyrazoles from alkynes; high regioselectivity. chemrxiv.org |

| Sydnones | Alkynes (e.g., DMAD) | Thermal | Mesoionic dipoles that release CO2 upon cycloaddition to form pyrazoles. nih.gov |

| Difluoroacetohydrazonoyl Bromides | Ynones, Alkynoates | Mild, base-mediated | Provides direct access to valuable difluoromethylated pyrazoles. conicet.gov.ar |

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot process to form a final product incorporating substantially all atoms of the reactants, have emerged as a highly efficient and atom-economical approach to complex molecules. researchgate.netnih.gov MCRs are particularly well-suited for the synthesis of diverse pyrazole libraries due to their operational simplicity, convergence, and ability to rapidly build molecular complexity. researchgate.netmdpi.com

Many MCRs for pyrazole synthesis are based on the in situ generation of a 1,3-dicarbonyl compound or a related 1,3-dielectrophile, which then undergoes a classical cyclocondensation with a hydrazine component. researchgate.net For example, a three-component reaction can be devised from enolates, carboxylic acid chlorides, and hydrazines to produce polysubstituted pyrazoles. researchgate.net

More complex four-component reactions are also prevalent, such as the reaction of an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate. nih.govorganic-chemistry.org These reactions, often catalyzed by simple catalysts like taurine (B1682933) or piperidine, can proceed in green solvents like water to produce densely functionalized pyranopyrazole systems in high yields. nih.govorganic-chemistry.org The efficiency and modularity of MCRs make them a powerful strategy for generating structural diversity around the pyrazole core. mdpi.comchemrxiv.org

Installation of the N1-2,2-Difluoroethyl Moiety

Following the construction of the pyrazole-4-amine scaffold, the introduction of the 2,2-difluoroethyl group at the N1 position is a critical transformation. This step is often challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2), which can lead to the formation of regioisomeric products. Achieving high regioselectivity is therefore a primary goal in the design of the synthetic route.

Regioselective N-Alkylation Techniques

The N-alkylation of unsymmetrical pyrazoles is a well-studied process where the outcome is governed by a combination of steric, electronic, and solvent effects. The direct alkylation of a 4-aminopyrazole precursor with a 2,2-difluoroethylating agent typically yields a mixture of N1 and N2 isomers, necessitating careful optimization of reaction conditions to favor the desired N1 product.

Several factors influence the regioselectivity of this reaction:

Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If the pyrazole ring has a bulky substituent at the C3 or C5 position, the incoming alkyl group will be directed to the more accessible nitrogen. researchgate.net

Reaction Conditions: The choice of base and solvent is crucial. Common bases include potassium carbonate, sodium hydride, and organic amines. The solvent can also play a directing role; for instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically improve regioselectivity in some pyrazole syntheses, a principle that can be extended to alkylation steps. conicet.gov.ar

Protecting Groups: In some cases, a protecting group strategy may be employed to temporarily block one of the nitrogen atoms, forcing alkylation to occur at the desired position, followed by deprotection.

A systematic study of N-alkylation of 3-substituted pyrazoles using K2CO3 in DMSO has demonstrated that regioselective N1-alkylation can be achieved, with the outcome justified by DFT calculations. researchgate.net The unambiguous identification of the resulting N1 and N2 isomers is critical and is typically accomplished using advanced NMR techniques (such as NOE experiments) and mass spectrometry. nih.gov

Utilization of Difluoroethylating Reagents and Building Blocks

The choice of the reagent to deliver the 2,2-difluoroethyl moiety is central to the success of the N-alkylation step. These reagents can be broadly classified into electrophilic sources for SN2-type reactions and newer reagents for electrophilic N-difluoroethylation.

Nucleophilic Substitution Reagents: The most common approach involves the reaction of a pyrazole anion with an electrophilic source of the 2,2-difluoroethyl group. These reagents typically possess a good leaving group.

2,2-Difluoroethyl Halides: Reagents like 1-bromo-2,2-difluoroethane or 1,1-difluoro-2-iodoethane (B1580631) are common alkylating agents.

2,2-Difluoroethyl Sulfonates: More reactive alternatives include 2,2-difluoroethyl tosylate, mesylate, or triflate. While their higher reactivity can lead to faster reactions and higher yields, it can also increase the risk of side reactions, such as over-alkylation, particularly with highly nucleophilic substrates. chemrxiv.org

Electrophilic Difluoroethylation Reagents: A more recent and complementary strategy involves the use of reagents that transfer an electrophilic "CH2CF2H+" equivalent. A notable example is the development of 2,2-difluoroethyl(aryl)iodonium triflate, a hypervalent iodine reagent. chemrxiv.orgchemrxiv.org This compound enables the efficient electrophilic 2,2-difluoroethylation of a wide range of nucleophiles, including amines, thiols, alcohols, and heteroaromatics like pyrazoles. chemrxiv.orgchemrxiv.org This method often proceeds under mild conditions and offers an alternative pathway that can sometimes overcome the limitations of traditional SN2 reactions. chemrxiv.org

| Reagent Class | Specific Example | Typical Conditions | Advantages & Disadvantages |

| Halides | 1-bromo-2,2-difluoroethane | Base (e.g., K2CO3, NaH), polar aprotic solvent (DMF, DMSO) | Readily available; moderate reactivity. |

| Sulfonates | 2,2-difluoroethyl triflate | Base, polar aprotic solvent | High reactivity, good leaving group; can lead to over-alkylation. chemrxiv.org |

| Hypervalent Iodine | 2,2-difluoroethyl(aryl)iodonium triflate | Often base-free, CH2Cl2 or MeCN | Mild conditions, broad scope, complementary to SN2; reagent must be synthesized. chemrxiv.orgchemrxiv.org |

Palladium-Catalyzed Functionalization at N1

The introduction of substituents at the N1 position of the pyrazole ring is a crucial step in the synthesis of a wide array of functionalized pyrazoles. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering a versatile approach to N1-functionalization.

One of the most prominent methods for N-arylation is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of pyrazole synthesis, this reaction can be adapted for the N1-arylation of the pyrazole core. While direct N1-alkylation using this method is less common, related palladium-catalyzed methodologies for N-alkylation are under continuous development. These reactions typically involve the oxidative addition of an alkyl halide to a palladium(0) complex, followed by coordination of the deprotonated pyrazole and subsequent reductive elimination to afford the N1-alkylated product.

The choice of ligand is critical for the success of these transformations, influencing the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven to be highly effective in facilitating C-N bond formation. The general mechanism for a palladium-catalyzed N-alkylation of pyrazole is depicted below:

Figure 1: General Mechanism for Palladium-Catalyzed N-Alkylation of Pyrazole

While specific examples of the direct palladium-catalyzed N1-functionalization with a 2,2-difluoroethyl group are not extensively reported in the literature, the general principles of palladium-catalyzed N-alkylation suggest its feasibility. The reaction would likely require careful optimization of the palladium precursor, ligand, base, and solvent to achieve good yields and prevent side reactions. The electrophilic nature of 2,2-difluoroethyl halides would make them suitable partners in such coupling reactions.

Functionalization of the C4-Amino Group in 1H-Pyrazol-4-amine Systems

The C4-amino group of 1H-pyrazol-4-amine serves as a versatile handle for further molecular elaboration, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Direct Amination and Amidation Reactions

Direct amination to form the C4-amino group on a pre-functionalized pyrazole ring can be challenging. More commonly, the amino group is introduced via the reduction of a nitro group or through other synthetic equivalents. Once the 4-aminopyrazole scaffold is in place, direct amidation is a straightforward and widely used method for its functionalization. This involves the reaction of the amino group with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to yield the corresponding amide.

The reactivity of the C4-amino group allows for a broad scope of acylating agents to be employed, leading to the synthesis of a diverse library of N-acylated pyrazole derivatives. These amides can serve as key intermediates for the synthesis of various biologically active molecules.

| Acylating Agent | Product Type | General Conditions |

| Acid Chloride (RCOCl) | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Acid Anhydride ((RCO)₂O) | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Carboxylic Acid (RCOOH) | Amide | Coupling agent (e.g., DCC, EDC), base |

Derivatization Strategies for Substituted Aminopyrazoles

Beyond simple amidation, the C4-amino group can be derivatized into a variety of other functional groups, significantly expanding the chemical space accessible from this versatile intermediate. Common derivatization strategies include the formation of ureas, sulfonamides, and carbamates.

Urea (B33335) Formation: The reaction of 4-aminopyrazoles with isocyanates provides a direct route to N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of an amine, can also be employed. These urea derivatives are of particular interest in drug discovery due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Sulfonamide Synthesis: Sulfonamides are another important class of compounds in medicinal chemistry. They are readily prepared by reacting the 4-aminopyrazole with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are often more stable and have different electronic properties compared to their amide counterparts.

| Reagent | Functional Group | General Conditions |

| Isocyanate (R-N=C=O) | Urea | Aprotic solvent |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

| Chloroformate (R-OCOCl) | Carbamate | Base (e.g., pyridine), aprotic solvent |

These derivatization strategies provide a powerful means to modulate the physicochemical properties of the parent 4-aminopyrazole, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in the design of new drug candidates.

Convergent and Divergent Synthetic Routes to 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine and its Derivatives

The strategic construction of complex molecules like this compound and its derivatives can be approached through either convergent or divergent synthetic routes.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. Starting with this compound as a central building block, a divergent approach would allow for the rapid generation of a library of derivatives through the functionalization of the C4-amino group, as described in section 2.3. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where the goal is to explore the effects of different substituents on biological activity.

Retrosynthetic Analysis of a Divergent Approach:

A retrosynthetic analysis for a divergent synthesis of derivatives of this compound would identify the parent amine as the key intermediate. The synthesis of this intermediate could proceed from a protected 4-aminopyrazole, which is first N-alkylated with a 2,2-difluoroethylating agent, followed by deprotection. Alternatively, a pre-formed pyrazole with a suitable leaving group at the C4 position could be subjected to N-alkylation, followed by nucleophilic substitution with an amine source.

Green Chemistry and Sustainable Synthesis Considerations in Pyrazole Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize the environmental impact of chemical processes. In the context of pyrazole synthesis, several green and sustainable approaches have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The synthesis of pyrazoles, which often requires prolonged heating, can be significantly expedited using microwave technology. This not only reduces reaction times from hours to minutes but also often leads to higher yields and cleaner reaction profiles, minimizing the need for extensive purification.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. The use of ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, leading to faster reaction rates and improved yields in pyrazole synthesis.

Green Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional pyrazole syntheses often employ volatile and hazardous organic solvents. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or ionic liquids, is a key area of research. thieme-connect.com Reactions in aqueous media are particularly attractive due to the low cost, non-flammability, and minimal environmental impact of water.

By incorporating these green chemistry principles into the synthesis of this compound and its derivatives, it is possible to develop more environmentally benign and economically viable manufacturing processes.

Biological Activity Spectrum and Pharmacological Target Profiling of 1 2,2 Difluoroethyl 1h Pyrazol 4 Amine Derivatives

Broad-Spectrum Pharmacological Activities of Aminopyrazoles and Fluorinated Pyrazoles

The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, recognized for its versatile pharmacological profile. nih.gov Derivatives of pyrazole, particularly those incorporating amino groups (aminopyrazoles) and fluorine atoms (fluorinated pyrazoles), exhibit a wide array of biological activities. nih.govmdpi.com The introduction of fluorine or fluorine-containing groups into the pyrazole structure can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. ijpsonline.cominformahealthcare.com Aminopyrazole derivatives are noted as valuable ligands for various enzymes and receptors, contributing to their diverse therapeutic potential. The combination of these structural features has led to the development of compounds with applications across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govnih.gov

Anticancer and Antiproliferative Activity Studies

Aminopyrazole and fluorinated pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines. nih.govsrrjournals.com These compounds exert their antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction. nih.gov For instance, certain pyrazole derivatives have shown potent cytotoxic effects against human breast (MCF-7), lung (A549), colorectal (HCT116), and liver (HepG2) cancer cell lines. nih.govrsc.org The antiproliferative activity is often attributed to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for tumor growth and survival. nih.govrsc.org

Research has identified numerous pyrazole-based compounds with significant growth-inhibitory properties. Studies have shown that specific substitutions on the pyrazole ring can lead to compounds with IC50 values in the low micromolar and even nanomolar range against various cancer cells. nih.govrsc.org For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs displayed cytotoxicity against MDA-MB231 and HepG2 cancer cell lines. nih.gov Similarly, novel 1,3,5-triazine-based pyrazole derivatives have demonstrated promising anticancer activity against a panel of six human cancer cell lines, with some compounds showing potent inhibition of EGFR-tyrosine kinase. rsc.org

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

This table summarizes the antiproliferative activity of various pyrazole derivatives against different human cancer cell lines, showcasing their potency and spectrum of action.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrazole-fused Curcumin Analog | MCF-7 (Breast) | 5.8 µM | srrjournals.com |

| Pyrazole-fused Curcumin Analog | A549 (Lung) | 8.0 µM | srrjournals.com |

| 1,3,5-Triazine-based Pyrazole (Compound 5h) | MCF-7 (Breast) | 310 nM | rsc.org |

| 1,3,5-Triazine-based Pyrazole (Compound 5h) | HCT116 (Colorectal) | 560 nM | rsc.org |

| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF-7 (Breast) | 1.94 µg/mL | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | A2780 (Ovarian) | 0.127 µM | mdpi.com |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-established, with several compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. ijpsjournal.comnih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. ijpsjournal.com By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Fluorinated pyrazoles, structurally similar to the selective COX-2 inhibitor Celecoxib, have demonstrated remarkable anti-inflammatory activity. nih.gov Research has shown that halogenated triaryl-based pyrazole derivatives exhibit potent COX-2 inhibition, with IC50 values in the nanomolar range, and significant in vivo anti-inflammatory effects in models like carrageenan-induced paw edema. nih.govnih.gov The sulfonamide or similar moieties on the pyrazole structure often play a crucial role in binding to the active site of the COX-2 enzyme. ijpsjournal.comnih.gov The anti-inflammatory efficacy of these compounds is directly linked to their ability to inhibit prostaglandin (B15479496) E2 (PGE2) production. ijpsjournal.com

Table 2: Anti-inflammatory and COX-Inhibitory Activity of Selected Pyrazole Derivatives

This table highlights the in vitro COX-1 and COX-2 inhibitory concentrations (IC50) and selectivity indices for various pyrazole derivatives, underscoring their potential as anti-inflammatory agents.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | 877.12 | 19.87 | 44.14 | nih.gov |

| Compound 3b | 875.81 | 39.43 | 22.21 | nih.gov |

| Compound 5b | 676.64 | 38.73 | 17.47 | nih.gov |

| Celecoxib (Reference) | 4000 | 40 | 100 | ijpsjournal.com |

Antimicrobial, Antifungal, and Antiviral Properties

The structural versatility of the pyrazole scaffold has led to the discovery of derivatives with a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. nih.gov Fluorine substitution has been shown to enhance the antimicrobial effects of these compounds. ijpsonline.com

In the antibacterial domain, pyrazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. tandfonline.comresearchgate.net Similarly, antifungal studies have demonstrated the efficacy of fluorinated pyrazoles against pathogenic fungi such as Candida albicans and Aspergillus niger. tandfonline.comnih.gov

The antiviral potential of pyrazole derivatives is also significant, with compounds showing inhibitory activity against a range of viruses. nih.gov Research has documented the effectiveness of substituted pyrazoles against Herpes Simplex Virus type-1 (HSV-1), Hepatitis A and C viruses, and various influenza strains. mdpi.comnih.govnih.govbohrium.com The mechanisms of action are varied, but they often involve the inhibition of key viral enzymes or processes required for replication. mdpi.com For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the HSV-1 replicative cycle. mdpi.com

Table 3: Antimicrobial and Antiviral Spectrum of Pyrazole Derivatives

This table provides an overview of the activity of various pyrazole derivatives against selected bacteria, fungi, and viruses.

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethyl-pyrazole derivative | Escherichia coli (Bacteria) | Moderate to good activity | tandfonline.com |

| Trifluoromethyl-pyrazole derivative | Candida albicans (Fungus) | Moderate to good activity | tandfonline.com |

| Fluorinated Pyrazole Aldehyde (H9) | Sclerotinia sclerotiorum (Fungus) | 43.07% inhibition | nih.gov |

| Substituted Pyrazole | Hepatitis A Virus (HAV) | Promising antiviral activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 10) | Herpes Simplex Virus-1 (HSV-1) | High anti-HSV-1 activity | bohrium.com |

| Pyrazolo[3,4-b]pyridine (AM-57) | Herpes Simplex Virus-1 (HSV-1) | EC50 = 0.70 µM | mdpi.com |

Enzyme Inhibition Profiles

The pharmacological effects of aminopyrazole and fluorinated pyrazole derivatives are frequently mediated by their ability to inhibit specific enzymes. Their capacity to act as targeted enzyme inhibitors is a cornerstone of their therapeutic potential, particularly in oncology and inflammatory diseases.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-based scaffolds are prevalent in the design of kinase inhibitors. nih.govnih.gov Derivatives of 4-aminopyrazolopyrimidine, for instance, have been identified as potent inhibitors of a wide range of tyrosine and serine/threonine kinases. nih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy for cancer therapy. Numerous pyrazole derivatives have shown selectivity and potency as CDK2 inhibitors, with some compounds exhibiting IC50 or Ki values in the nanomolar range. mdpi.comnih.govnih.govnih.gov

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that is often hyperactivated in human cancers. nih.gov Pyrazole-containing structures, such as 1H-pyrazolo[3,4-d]pyrimidines, have been successfully developed as dual inhibitors of PI3K and mTOR, demonstrating potent antitumor effects. documentsdelivered.comglobethesis.com

Other Kinases: The inhibitory activity of pyrazole derivatives extends to other important oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. nih.govrsc.orgnih.govnih.gov Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3. nih.gov

Table 4: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

This table details the inhibitory potency of different pyrazole-based compounds against various protein kinase targets relevant to cancer therapy.

| Compound Type | Target Kinase | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Ki = 0.005 µM | mdpi.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 4a) | CDK2 | IC50 = 0.21 µM | researchgate.net |

| 1H-Pyrazolo[3,4-d]pyrimidine | PI3Kδ | IC50 = 0.042 µM | documentsdelivered.com |

| 1H-Pyrazolo[3,4-d]pyrimidine | mTOR | IC50 = 0.059 µM | documentsdelivered.com |

| 1,3,5-Triazine-based Pyrazole (Compound 5h) | EGFR | IC50 = 229.4 nM | rsc.org |

| Aminopyrazole Derivative (TAS-120) | FGFR2 | IC50 = 1.3 nM | nih.gov |

| Aminopyrazole Derivative (TAS-120) | FGFR3 | IC50 = 1.6 nM | nih.gov |

Beyond kinases, pyrazole derivatives inhibit other therapeutically relevant enzymes.

COX Inhibition: As detailed in section 3.1.2, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a primary mechanism for the anti-inflammatory action of many pyrazole derivatives. ijpsjournal.comnih.gov Compounds have been developed with high selectivity for COX-2, achieving potent inhibition at nanomolar concentrations. nih.govnih.gov

DHODH Inhibition: Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. mdpi.com Inhibition of DHODH is a therapeutic strategy for autoimmune diseases and cancer. Pyrazole-based compounds have been identified as potent inhibitors of human DHODH. For example, a 2-(3-alkoxy-1H-pyrazol-1-yl)pyridine derivative demonstrated highly active inhibition of DHODH, which was confirmed in enzymatic and cell-based viral replication assays. nih.gov

Table 5: Inhibition of Other Enzymatic Targets by Pyrazole Derivatives

This table presents the inhibitory activity of pyrazole compounds against non-kinase enzymes like Cyclooxygenase (COX) and Dihydroorotate Dehydrogenase (DHODH).

| Compound Class | Enzyme Target | Activity | Reference |

|---|---|---|---|

| Triaryl-based Pyrazole | COX-2 | IC50 = 0.043–0.17 µM | nih.gov |

| Bipyrazole Derivative (Compound 10) | COX-2 | ED50 comparable to Celecoxib | nih.gov |

| 2-(Pyrazol-1-yl)pyridine Derivative (Compound 6q) | DHODH | pMIC50 = 7.0 (Antiviral Assay) | nih.gov |

| DHODH Inhibitor (MEDS433) | DHODH | Potent inhibitor, induces apoptosis in AML cells | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation for 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine Derivatives

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For derivatives of this compound, the interplay between the N1-substituent, the C4-amino group, and any further substitutions on this amine dictates the compound's pharmacological profile.

The N1 position of the pyrazole ring is a critical site for substitution, significantly influencing the stability and biological properties of the resulting compounds. The introduction of a 2,2-difluoroethyl group at this position has been shown to be a strategic choice for enhancing pharmacological properties. The high electronegativity of the fluorine atoms can alter the electronic distribution of the pyrazole ring, influencing its interaction with biological targets.

The difluoroethyl group is known to enhance binding affinity and selectivity for specific enzymes and receptors. This enhancement is attributed to the group's ability to form strong, favorable interactions within the binding pockets of target proteins, potentially leading to the inhibition or activation of biological pathways. In medicinal chemistry, such fluorination is a common strategy to improve pharmacokinetic properties, including metabolic stability and membrane permeability.

Comparative analysis with other N1-substituents highlights the specific contribution of the difluoroethyl moiety. For instance, replacing the difluoroethyl group with a trifluoroethyl group can increase metabolic stability but may reduce solubility. Conversely, substituting it with a hydroxyethyl (B10761427) group can enhance aqueous solubility, but often at the cost of reduced target affinity. This demonstrates a delicate balance where the 2,2-difluoroethyl group provides a favorable combination of electronic properties and physicochemical characteristics that can be beneficial for biological activity.

Table 1: Comparative Impact of N1-Substituents on Pyrazole Derivative Properties This table is generated based on established principles in medicinal chemistry and may not represent direct experimental data for this compound specifically.

| N1-Substituent | Predicted Impact on Metabolic Stability | Predicted Impact on Aqueous Solubility | Predicted Impact on Target Affinity |

|---|---|---|---|

| 2,2-Difluoroethyl | Moderate to High | Low to Moderate | Enhanced |

| Trifluoroethyl | High | Low | Variable (Potentially Reduced) |

| Hydroxyethyl | Low | High | Reduced |

The amino group at the C4 position of the pyrazole ring is a crucial pharmacophoric feature that plays a significant role in molecular recognition and receptor binding. nih.gov The position of the amino group on the pyrazole scaffold is a key determinant of the compound's therapeutic potential, with 3-amino, 4-amino, and 5-aminopyrazoles often exhibiting distinct pharmacological profiles. mdpi.com

For 4-aminopyrazole derivatives, the amino group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues in the active site of a target protein. These hydrogen bonds are fundamental for the stable binding and orientation of the inhibitor, which is a prerequisite for potent biological activity.

X-ray crystallography studies of related aminopyrazole-based inhibitors have provided direct evidence of this functionality. For example, the exocyclic amine of a 5-aminopyrazole inhibitor was shown to form a unique hydrogen bond with a threonine residue in the ATP binding pocket of p38 MAP kinase, a key enzyme in inflammatory pathways. This specific interaction was identified as a major contributor to the inhibitor's high selectivity for its target. While this example is for a 5-aminopyrazole, it underscores the critical role that a strategically positioned amino group can play in achieving both high potency and selectivity through specific hydrogen bonding interactions. The C4-amino group in this compound is similarly positioned to engage in such critical interactions, making it a key feature for its biological activity.

Further modification of the C4-amino group through N-substitution offers a route to modulate the pharmacological properties of the parent compound, creating a library of derivatives with potentially fine-tuned activities. Introducing different substituents on the amino nitrogen can alter the molecule's steric profile, lipophilicity, and hydrogen bonding capacity.

Research into the synthesis of related pyrazole derivatives has shown that a wide variety of substituents, including alkyl, aryl, and heterocyclic moieties, can be attached to the amino nitrogen. mdpi.comacs.org These modifications can lead to significant changes in biological activity. For example, introducing a bulky substituent could enhance binding by occupying a hydrophobic pocket within the receptor site or, conversely, decrease activity due to steric hindrance. The electronic nature of the substituent is also critical; electron-withdrawing groups can affect the basicity of the nitrogen and its ability to act as a hydrogen bond donor, while electron-donating groups can have the opposite effect.

Systematic exploration of these substitutions is a cornerstone of structure-activity relationship studies. By synthesizing and testing a range of N-substituted derivatives, researchers can map the structural requirements of the target's binding site, leading to the rational design of more potent and selective compounds. This approach has been successfully used to optimize kinase inhibitors, where modifications to an amino group have led to compounds with improved potency and better pharmacokinetic profiles. mdpi.com

Table 2: Potential Impact of N-Substitution on the C4-Amino Group This table outlines general principles of how different substituent types on the amino nitrogen might affect activity.

| Substituent Type | Potential Effect on Receptor Interaction | Example Moiety |

|---|---|---|

| Small Alkyl Groups | May probe small hydrophobic pockets near the primary binding site. | Methyl, Ethyl |

| Aromatic Rings | Can engage in π-stacking or hydrophobic interactions. | Phenyl, Pyridyl |

| Hydrogen Bond Donors/Acceptors | Can form additional hydrogen bonds to improve binding affinity. | Hydroxyethyl, Carboxamide |

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms through which this compound derivatives exert their effects is essential for their development as therapeutic agents. Investigations have begun to shed light on their ability to modulate key cellular processes.

A significant body of research has demonstrated that pyrazole derivatives can exert potent anticancer effects by modulating cellular pathways that control cell proliferation and survival. nih.govwaocp.org One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Studies on various pyrazole compounds have shown they can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioner enzymes of apoptosis. researchgate.net

Furthermore, pyrazole derivatives have been found to induce cell cycle arrest, a process that halts cell division. nih.gov By interfering with the cell cycle machinery, these compounds can prevent cancer cells from progressing through the phases of division, such as G2/M or S phase, ultimately leading to cell death. nih.govnih.gov For instance, some pyrazoles have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and causing cells to arrest in the M phase. mdpi.commdpi.com The ability of this compound derivatives to engage these pathways is a central focus of their investigation as potential anticancer agents.

Calcium (Ca²⁺) is a universal second messenger that regulates a vast array of cellular functions, and its dysregulation is implicated in numerous diseases. plos.org Emerging evidence indicates that certain pyrazole-based compounds can act as modulators of intracellular calcium signaling. nih.govnih.gov

Research has identified pyrazole derivatives that can inhibit specific calcium entry channels, such as the Transient Receptor Potential Canonical (TRPC) channels and store-operated Ca²⁺ entry (SOCE) pathways mediated by Orai channels. nih.gov By blocking these channels, the compounds can prevent the influx of calcium into the cell that is triggered by receptor activation or the depletion of intracellular calcium stores. This inhibitory action on Ca²⁺ entry can have profound effects on downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and cellular processes such as degranulation in mast cells. nih.gov The ability of pyrazole structures to discriminate between different calcium entry pathways suggests they could be developed into selective tools for modulating Ca²⁺-dependent cellular functions. nih.gov While direct evidence for this compound is still developing, the established activity of the broader pyrazole class in this area points to a plausible and important mechanism of action worthy of further investigation.

Computational and Biophysical Studies on 1 2,2 Difluoroethyl 1h Pyrazol 4 Amine and Its Interactions

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and affinities of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with its target proteins.

Molecular docking studies have been employed to investigate the interactions of pyrazole (B372694) derivatives with various protein targets, including kinases, which are crucial in many disease processes. researchgate.netnih.gov These studies reveal that the pyrazole scaffold can fit into the binding pockets of these proteins, forming key interactions that contribute to its inhibitory activity. researchgate.netnih.gov For instance, in the context of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, docking simulations of pyrazole derivatives have shown interactions with amino acid residues in the active site, such as Ile10, Lys20, Lys89, and Asp145. nih.gov The binding energy, a measure of the affinity of the ligand for the protein, can also be calculated. For some pyrazole derivatives, these binding energies have been found to be as low as -10.35 kJ/mol, indicating a strong interaction. nih.gov

The difluoroethyl group on the pyrazole ring of this compound is expected to influence its binding affinity and selectivity. Fluorine atoms can form favorable interactions with protein residues and can also modulate the electronic properties of the molecule, potentially enhancing its binding characteristics. The amine group at the 4-position of the pyrazole ring is also a key feature, as it can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

| Compound | Target Protein | Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | Not specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 | Not specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | -10.35 | Ile10, Lys20, Lys89, Asp145 |

The insights gained from molecular docking studies are invaluable for the rational design of optimized analogs of this compound. nih.gov By understanding the specific interactions between the compound and its target protein, medicinal chemists can make targeted modifications to the molecular structure to improve its binding affinity, selectivity, and pharmacokinetic properties. nih.gov For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the ligand at a corresponding position could enhance binding.

Structure-based drug design, which heavily relies on molecular docking, has been successfully used to develop potent and selective inhibitors based on the pyrazole scaffold. nih.gov For instance, a series of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide derivatives were designed and synthesized as selective Raf kinase inhibitors for the treatment of melanoma. nih.gov One of these compounds, 7c, exhibited potent activity against B-Raf V600E and C-Raf, with IC50 values of 0.26 µM and 0.11 µM, respectively. nih.gov This demonstrates the power of computational approaches in guiding the optimization of lead compounds.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. nih.govresearchgate.net These calculations can provide information about the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the reactivity of the molecule and its ability to participate in various types of interactions, such as hydrogen bonding and halogen bonding.

Molecules can exist in different spatial arrangements called conformations, and the preferred conformation can influence biological activity. Quantum chemical calculations can be used to perform a conformational analysis of this compound, identifying the low-energy conformations that are most likely to be present under physiological conditions. iu.edu.sa

Tautomerism, the interconversion of structural isomers, is another important consideration for pyrazole derivatives. beilstein-journals.orgmdpi.comresearchgate.net The pyrazole ring can exist in different tautomeric forms, and the dominant tautomer can depend on the solvent and other environmental factors. beilstein-journals.orgmdpi.comresearchgate.net Quantum chemical calculations can be used to predict the relative stabilities of different tautomers and to understand the factors that influence the tautomeric equilibrium. beilstein-journals.orgnih.gov This is important because different tautomers may have different binding properties and biological activities.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations can provide a dynamic view, showing how the complex behaves over time. nih.govnih.govceitec.czresearchgate.net MD simulations take into account the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process.

MD simulations can be used to study the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.govnih.gov This information can be used to refine the binding models obtained from molecular docking and to gain a more complete understanding of the dynamic nature of the interactions between this compound and its target proteins.

In Silico ADMET Prediction for Pharmacokinetic and Pharmacodynamic Profiling

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and pharmacodynamic properties of a compound before it undergoes expensive and time-consuming preclinical testing. japsonline.comnih.gov These predictive models are built on data from a vast number of existing drugs and chemicals, employing quantitative structure-activity relationship (QSAR) and other machine learning techniques. researchgate.netsygnaturediscovery.com For pyrazole derivatives, various computational platforms and software are used to predict their behavior in the human body. ajol.infonih.gov

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. For a compound like this compound, several key parameters would be assessed in an in silico setting.

Absorption: This refers to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Predictions for pyrazole derivatives often show good oral bioavailability. nih.gov Key descriptors for absorption include intestinal absorption, Caco-2 cell permeability, and skin permeability. gjpb.de

Distribution: This parameter describes how a compound spreads throughout the various tissues and organs of the body. Important predictive metrics include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). Pyrazole derivatives exhibit a range of distribution profiles depending on their specific substitutions. nih.gov

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily in the liver by the cytochrome P450 (CYP450) family of enzymes. In silico models can predict which CYP450 isoenzymes are likely to metabolize a compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions. nih.gov

Excretion: This is the process by which the compound and its metabolites are removed from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile/feces). Computational models can predict the rate of renal clearance.

The following table summarizes the predicted pharmacokinetic properties for a representative pyrazole derivative based on general findings from computational studies.

| Parameter | Predicted Property | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Variable | Influences the amount of free drug available to exert its effect. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests potential for central nervous system activity, depending on the specific derivative. |

| Metabolism | ||

| CYP450 Inhibition | Generally low potential for inhibition of major isoforms (e.g., CYP2D6, CYP3A4). | Lower likelihood of causing drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Indicates excretion primarily through the kidneys. |

Pharmacodynamics involves the study of a drug's effects on the body and its mechanism of action. While detailed pharmacodynamic profiling often requires experimental validation, in silico methods such as molecular docking can provide valuable insights. eurasianjournals.comresearchgate.net These studies predict how a compound might bind to a specific biological target, such as an enzyme or receptor. nih.govfrontiersin.org For pyrazole derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory and anticancer effects, molecular docking can help identify potential protein targets and elucidate the structural basis for their activity. globalresearchonline.netmdpi.com

A crucial aspect of in silico profiling is the prediction of potential toxicity. Various computational models can estimate a compound's likelihood of causing adverse effects such as hepatotoxicity (liver damage), cardiotoxicity (heart damage), mutagenicity (genetic mutations), and carcinogenicity (cancer). japsonline.comresearchgate.net Early identification of potential toxicity is vital for prioritizing safer drug candidates. researchgate.net Pyrazole derivatives are generally screened for a range of toxicities, and many have been predicted to have favorable safety profiles. nih.govnih.gov

The following table outlines key toxicity endpoints that are typically evaluated in silico for compounds like this compound.

| Toxicity Endpoint | Predicted Risk | Implication |

| AMES Mutagenicity | Low | Unlikely to cause DNA mutations. |

| Hepatotoxicity | Low to Moderate | Further investigation may be needed to assess liver safety. |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |

| Carcinogenicity | Low | Unlikely to be carcinogenic. |

| Skin Sensitization | Low | Low potential to cause allergic reactions on the skin. |

It is important to emphasize that in silico predictions are theoretical and require experimental validation. However, they serve as a powerful tool in modern drug discovery to guide the selection and optimization of promising compounds like this compound and other pyrazole derivatives. researchgate.net

Translational Research and Future Perspectives for 1 2,2 Difluoroethyl 1h Pyrazol 4 Amine

Development of Targeted Therapeutic Agents

The pyrazole (B372694) scaffold is a privileged structure in drug discovery, and its derivatives are actively being investigated for the development of targeted therapies. ias.ac.inresearchgate.net The aminopyrazole moiety, in particular, is a versatile framework for creating compounds that can interact with various biological targets with high specificity. mdpi.com The presence of the difluoroethyl group on 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is known to enhance its ability to form strong interactions with molecular targets like enzymes and receptors.

Research into aminopyrazole derivatives has identified their potential as potent inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer and inflammatory conditions. mdpi.comnih.gov For instance, aminopyrazole-based compounds have been developed as highly selective inhibitors of p38 MAP kinase and Cyclin-dependent kinase 2 (CDK2), both of which are important targets in oncology. mdpi.comnih.gov The development of such targeted agents involves creating libraries of derivatives and evaluating their structure-activity relationship (SAR) to optimize potency and selectivity. The amine group on the pyrazole ring serves as a crucial point for further chemical modification to explore these relationships.

Table 1: Examples of Targeted Therapeutic Applications of Aminopyrazole Scaffolds

| Therapeutic Target | Disease Area | Example Compound Class | Potential Role of this compound |

|---|---|---|---|

| p38 MAP Kinase | Inflammatory Diseases, Cancer | S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone | As a core structure for developing novel, metabolically stable inhibitors. mdpi.com |

| Bruton Kinase (BTK) | B-cell Malignancies | Pirtobrutinib (a 5-aminopyrazole) | A building block for non-covalent, reversible BTK inhibitors with potentially fewer side effects. mdpi.com |

| Cyclin-dependent kinase 2 (CDK2) | Cancer | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | A scaffold for creating potent and selective CDK2 inhibitors to treat cancer and overcome resistance to other therapies. nih.gov |

Exploration of Novel Applications in Chemical Biology and Agrosciences

Beyond pharmaceuticals, the unique properties of this compound make it a candidate for applications in chemical biology and agrosciences. In chemical biology, molecules with specific biological activities can be used as probes to study cellular pathways and mechanisms. The pyrazole scaffold can be functionalized to create tools for investigating biological processes. nih.gov

In the field of agrosciences, fluorine-containing heterocyclic compounds play a growing role in the development of modern plant protection agents. thieme-connect.de Pyrazole derivatives have been investigated for a range of agrochemical applications due to their broad biological activities. evitachem.com The introduction of fluorine can enhance the efficacy and stability of these agents. For example, related fluorinated pyrazoles have shown potential as acaricides (for controlling mites and ticks) and herbicides. thieme-connect.de The this compound structure could serve as a lead compound for the discovery of new, effective, and selective agrochemicals.

Table 2: Potential Applications in Chemical Biology and Agrosciences

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Molecular Probes | The pyrazole core can be modified to incorporate reporter groups (e.g., fluorescent tags) to visualize and study biological targets and pathways. nih.gov |

| Agrosciences | Herbicides | Fluorinated pyrazoles have been explored as herbicides; this compound could be a precursor to new active ingredients. thieme-connect.de |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Table 3: AI and Machine Learning in Compound Development

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling | Predict the biological activity of new derivatives to guide synthesis efforts. |

| Process Chemistry | Bayesian Optimization, Neural Networks | Optimize reaction parameters (temperature, catalysts, solvents) for improved yield and purity. nih.govchemrxiv.org |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify novel and efficient synthetic routes to the target compound and its analogues. |

Emerging Synthetic Methodologies and Functionalization Strategies

The synthesis and modification of this compound are central to exploring its full potential. Traditional synthesis often involves the cyclocondensation of a β-keto ester or nitrile with hydrazine (B178648) hydrate, followed by alkylation to introduce the difluoroethyl group. However, recent advancements focus on improving the efficiency and selectivity of these processes.

Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. Another key area of development is the selective functionalization of the pyrazole ring. Direct C-H functionalization and metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts) allow for the precise introduction of new substituents at specific positions on the pyrazole core. researchgate.net This is crucial for fine-tuning the compound's biological activity. For instance, palladium-catalyzed C-N coupling reactions have been used to attach various amines to the C4 position of the pyrazole ring. researchgate.net Additionally, methods for the direct fluorination of pyrazole systems using electrophilic fluorinating agents like Selectfluor® are expanding the toolkit for creating novel fluorinated analogues. thieme-connect.deresearchgate.net

Table 4: Synthetic and Functionalization Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate cyclocondensation and alkylation steps. | Reduced reaction times, improved yields. |

| Direct Alkylation | Nucleophilic substitution of 1H-pyrazol-4-amine with a 2,2-difluoroethyl halide. | A straightforward approach, though regioselectivity can be a challenge. |

| Metal-Catalyzed Cross-Coupling | Use of palladium or copper catalysts to form new carbon-nitrogen or carbon-carbon bonds at specific positions. researchgate.net | High selectivity for functionalizing the pyrazole core, enabling diverse derivatization. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

- Step 1 : Nucleophilic substitution of pyrazole derivatives with 2,2-difluoroethyl halides (e.g., Cl or Br) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) or other reducing agents in methanol/ethanol at room temperature .

Optimization : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl group at ~4.7 ppm for ¹H; CF₂ at ~115 ppm for ¹³C) .

- IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- MS : ESI-MS for molecular ion validation (m/z 147.13 for [M+H]⁺) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What strategies are recommended to ensure the stability of this compound during storage and experimental handling?

- Storage : Protect from light and moisture; store at 2–8°C under argon or nitrogen .

- Handling : Use glove boxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves) to avoid hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodology :

- Substituent Variation : Modify the pyrazole ring (e.g., methyl, phenyl groups) or amine moiety (e.g., methoxyethyl, thienylmethyl) to assess bioactivity .

- In Vitro Assays : Test kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization assays .

- Key SAR Findings :

| Derivative | Substituent | Activity (IC₅₀) | Target |

|---|---|---|---|

| R = CH₃ | Methyl | 12 nM | JAK2 |

| R = CF₃ | Trifluoromethyl | 8 nM | EGFR |

Data adapted from enzymatic inhibition studies .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with potential enzyme targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., PDB: 4HJO). Focus on hydrogen bonding with catalytic lysine and hydrophobic interactions with difluoroethyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What experimental protocols are recommended for resolving crystallographic ambiguities in this compound derivatives using SHELX programs?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use PART instructions to model disordered difluoroethyl groups .

- Validation : Check R1 (<5%), wR2 (<12%), and Fo/Fc maps for residual density .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Reproducibility : Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Meta-Analysis : Compare datasets across publications, adjusting for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.